molecular formula C3H5F3O3S B1296618 2,2,2-Trifluoroethyl methanesulfonate CAS No. 25236-64-0

2,2,2-Trifluoroethyl methanesulfonate

Cat. No.: B1296618
CAS No.: 25236-64-0
M. Wt: 178.13 g/mol
InChI Key: ICECLJDLAVVEOW-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methanesulfonate (TM) is a fluorinated alkylating agent characterized by a methanesulfonate ester group attached to a 2,2,2-trifluoroethyl moiety. Its chemical structure (C₃H₅F₃O₃S) combines electron-withdrawing fluorine atoms with a reactive sulfonate leaving group, making it a versatile reagent in organic synthesis and advanced material applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethyl methanesulfonate can be synthesized by reacting trifluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition .

Industrial Production Methods: In an industrial setting, the synthesis involves the following steps:

    Reaction Setup: In a reaction vessel, trifluoroethanol and methanesulfonyl chloride are combined with a solvent like dichloromethane.

    Cooling: The reaction mixture is cooled to around -25°C.

    Addition of Base: Triethylamine is added dropwise to the mixture to neutralize the hydrochloric acid formed during the reaction.

    Stirring: The mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature.

    Isolation: The product is isolated by distillation or extraction, yielding this compound as a yellow oil.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications Overview

Field Application
Synthetic Chemistry Serves as a reagent for introducing trifluoroethyl groups into organic molecules.
Pharmaceuticals Used in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability.
Material Science Contributes to the development of fluorinated polymers and coatings with superior properties.
Environmental Research Aids in studying the behavior of fluorinated compounds in the atmosphere and their impacts.
Analytical Chemistry Employed in techniques like NMR and mass spectrometry for improved detection of compounds.

Synthetic Chemistry

In synthetic chemistry, 2,2,2-trifluoroethyl methanesulfonate acts as an alkylating agent, facilitating the introduction of the trifluoroethyl group into various nucleophiles. This property is crucial for synthesizing fluorinated amino acids and other organic compounds.

  • Case Study : A study demonstrated the reaction of this compound with 2-methoxyphenol under basic conditions to produce 2-(2,2,2-trifluoroethoxy)phenyl methyl ether with high yield .

Pharmaceutical Development

This compound is integral to the design of novel pharmaceuticals. The incorporation of trifluoroethyl groups often leads to improved metabolic stability and bioavailability.

  • Example : Fluorinated compounds synthesized using this reagent are under investigation for potential therapeutic applications due to their enhanced efficacy compared to non-fluorinated counterparts .

Material Science

In material science, this compound is used to develop advanced materials that exhibit unique chemical properties such as hydrophobicity and thermal stability.

  • Application : It contributes to creating fluorinated polymers that are resistant to chemical degradation and high temperatures .

Environmental Research

The compound plays a significant role in environmental studies focused on greenhouse gas emissions and the atmospheric behavior of fluorinated compounds.

  • Research Insight : Studies indicate that understanding the environmental impact of such compounds is critical due to their potential contribution to climate change .

Analytical Chemistry

In analytical chemistry, this compound enhances the detection capabilities in various analytical techniques.

  • Usage Example : It is utilized in NMR spectroscopy and mass spectrometry to improve the quantification of target compounds in complex mixtures .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl methanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, which facilitates the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of TM are influenced by its trifluoroethyl group and methanesulfonate leaving group. Below is a comparison with structurally related sulfonates:

Compound Structure Key Functional Groups Reactivity Profile
2,2,2-Trifluoroethyl Methanesulfonate (TM) CF₃CH₂OSO₂CH₃ Trifluoroethyl, Methanesulfonate Moderate leaving group ability; stable in electrolyte formulations
2,2,2-Trifluoroethyl Trifluoromethanesulfonate (TTMS) CF₃CH₂OSO₂CF₃ Trifluoroethyl, Trifluoromethanesulfonate Stronger leaving group due to electron-withdrawing CF₃; enhances electrolyte stability
Methyl Trifluoromethanesulfonate (Methyl Triflate) CH₃OSO₂CF₃ Methyl, Trifluoromethanesulfonate Highly reactive methylating agent; corrosive (H314 hazard)
4-Methylphenyl Trifluoromethanesulfonate CH₃C₆H₄OSO₂CF₃ Aryl, Trifluoromethanesulfonate Used in aryl ether synthesis; less electrophilic than alkyl analogs

Physical and Chemical Properties

Property TM TTMS Methyl Triflate 4-Methylphenyl Triflate
Boiling Point ~100–101°C (predicted) ~140°C (estimated) 100–101°C Not reported
Solubility Slightly soluble in water Low water solubility Reacts violently with water Insoluble in water
Electrochemical Stability Stable up to 4.55 V Stable up to 4.6 V Not applicable Not applicable
Hazards Moisture-sensitive Corrosive (UN 2920) Corrosive (H314) Toxic (T)

TM vs. TTMS in Battery Electrolytes

  • TM : Forms thin, conductive interphases with sulfur species (e.g., Li₂SOₓ), reducing interfacial resistance .
  • TTMS : Higher fluorine content improves oxidative stability (up to 4.6 V) but may increase viscosity .

Aryl vs. Alkyl Sulfonates

  • 4-Methylphenyl Triflate : Used in benzyne chemistry and cross-coupling reactions, leveraging aryl group stability .
  • TM/TTMS : Fluorinated alkyl groups enhance lipophilicity, critical for bioactive molecule design .

Biological Activity

2,2,2-Trifluoroethyl methanesulfonate (CAS Number: 25236-64-0) is an organic compound characterized by its trifluoroethyl group, which enhances its reactivity in various chemical reactions. This compound is primarily utilized in organic synthesis and has garnered attention for its potential biological applications, particularly in the modification of biomolecules and the synthesis of fluorinated pharmaceuticals.

  • Molecular Formula : C₃H₅F₃O₃S
  • Molecular Weight : 178.13 g/mol
  • Boiling Point : 99 °C
  • Density : 1.52 g/cm³ at 20 °C
  • Flash Point : 104 °C

The biological activity of this compound is primarily attributed to its role as a leaving group in nucleophilic substitution reactions. The methanesulfonate moiety is recognized as a good leaving group, facilitating the substitution of the trifluoroethyl group by various nucleophiles. This property is exploited in the synthesis of fluorinated compounds, which are often biologically active.

1. Synthesis of Fluorinated Compounds

Fluorinated compounds synthesized using this compound have shown potential in medicinal chemistry. These compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts due to the fluorine atom's influence on lipophilicity and metabolic stability.

2. Modification of Biomolecules

The compound is employed to modify biomolecules to study their structure and function. For instance, it can be used to introduce the trifluoroethyl group into amino acids or other biomolecules, allowing researchers to investigate how these modifications affect biological activity.

Case Study 1: Fluorinated Amino Acids

Research has demonstrated that this compound can be used to synthesize fluorinated amino acids. These amino acids have been evaluated for their potential as pharmaceutical agents due to their unique properties conferred by the trifluoroethyl group.

CompoundReaction ConditionsYieldReference
Fluorinated AlanineTrifluoroethyl methanesulfonate + amine>80%
Fluorinated GlycineTrifluoroethyl methanesulfonate + glycine derivative>75%

Case Study 2: Agrochemical Applications

The compound has also been explored for its role in developing agrochemicals. Its ability to introduce fluorine into organic molecules makes it a valuable reagent in synthesizing herbicides and pesticides.

AgrochemicalFunctionalityYieldReference
Trifluoroethyl HerbicideInhibition of plant growth>70%
Trifluoroethyl PesticidePest deterrent>65%

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureReactivity as a Leaving GroupApplications
2,2,2-Trifluoroethyl trifluoromethanesulfonateCF₃C₂H₄OSO₂F₃HighOrganic synthesis
Ethyl methanesulfonateC₂H₅OSO₂CH₃ModerateAlkylation reactions

Q & A

Basic Research Questions

Q. What experimental conditions are optimal for synthesizing 2,2,2-trifluoroethyl methanesulfonate?

Synthesis typically involves the reaction of trifluoroethanol with methanesulfonyl chloride in the presence of a base. Key parameters include:

  • Solvent selection : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is preferred to minimize hydrolysis .
  • Base choice : Triethylamine (Et3_3N) or sodium hydride (NaH) effectively neutralizes HCl byproducts, with NaH providing faster reaction kinetics in polar aprotic solvents like DMF .
  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity .
    Methodological tip : Monitor reaction progress via thin-layer chromatography (TLC) or 19F^{19}\text{F} NMR to track trifluoroethanol consumption .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can confirm esterification (e.g., δ\delta ~3.5 ppm for CH3_3SO3_3 group in 1H^{1}\text{H} NMR; δ\delta ~-70 ppm for CF3_3 in 19F^{19}\text{F} NMR) .
  • Infrared Spectroscopy (IR) : Look for S=O stretching vibrations at 1350–1200 cm1^{-1} and C-F stretches at 1150–1250 cm1^{-1} .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) ensures >98% purity, as commercial grades often report this threshold .

Q. How should this compound be stored to maintain stability?

  • Moisture control : Store under inert gas (Ar/N2_2) in sealed containers with desiccants (e.g., molecular sieves), as hydrolysis generates methanesulfonic acid and trifluoroethanol .
  • Temperature : Long-term storage at –20°C minimizes thermal degradation. Avoid repeated freeze-thaw cycles .
    Validation : Periodically test purity via 19F^{19}\text{F} NMR to detect decomposition products .

Advanced Research Questions

Q. What is the mechanistic role of this compound in nucleophilic substitution reactions?

This compound acts as an alkylating agent, transferring the 2,2,2-trifluoroethyl group to nucleophiles (e.g., alcohols, amines). The mesylate (CH3_3SO3_3^-) is a moderate leaving group, with reactivity influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, accelerating substitution .
  • Steric effects : Bulkier nucleophiles may require elevated temperatures (60–80°C) to overcome steric hindrance .
    Contradiction note : Unlike triflate (CF3_3SO3_3^-), mesylate is less prone to hydrolysis but requires stronger nucleophiles .

Q. How can researchers resolve contradictory reactivity data in alkylation studies?

Discrepancies in reaction yields or rates often arise from:

  • Trace moisture : Even ppm-level H2_2O hydrolyzes the reagent; use rigorously dried solvents and Schlenk techniques .
  • Nucleophile strength : Compare results using standardized nucleophiles (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to isolate base effects .
    Experimental design : Replicate reactions under controlled humidity (<1% RH) and track kinetics via in-situ IR .

Q. How does the trifluoroethyl group influence drug design compared to other fluorinated substituents?

The CF3_3CH2_2- group enhances metabolic stability and lipophilicity, making it valuable in:

  • Prodrug synthesis : Esterases cleave the methanesulfonate group, releasing bioactive trifluoroethanol derivatives .
  • Enzyme inhibition : The electron-withdrawing CF3_3 group modulates pKa of adjacent functional groups, improving target binding (e.g., in kinase inhibitors) .
    Case study : Lomitapide mesylate uses a trifluoroethoxy group for improved pharmacokinetics .

Q. What strategies mitigate challenges in handling this compound’s hygroscopicity?

  • Lab protocols : Use gloveboxes or dry syringes for transfers; pre-dry glassware at 120°C .
  • In-situ generation : Prepare the reagent immediately before use to minimize storage-related degradation .
  • Analytical validation : Quantify residual H2_2O via Karl Fischer titration before critical reactions .

Properties

IUPAC Name

2,2,2-trifluoroethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F3O3S/c1-10(7,8)9-2-3(4,5)6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICECLJDLAVVEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339501
Record name 2,2,2-Trifluoroethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25236-64-0
Record name Ethanol, 2,2,2-trifluoro-, 1-methanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25236-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10-L four-neck flask was equipped with a refluxing pipe and a dropping funnel to serve as a reactor. To the flask were added CF3CH2OH (337.1 g; 3.37 mol) and pyridine (306.31 g; 3.88 mol) in an ice bath, and the mixture was stirred. Using the dropping funnel, methanesulfonyl chloride (364.15 g; 3.20 mol) was dropped, with care for heat generation. The reaction solution changed its color gradually to milky white as pyridine hydrochloride was produced. After the end of the reaction, the reaction solution was washed with a 1 N HCl aqueous solution. The washed solution was separated to collect an organic layer.
Quantity
337.1 g
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306.31 g
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364.15 g
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Synthesis routes and methods II

Procedure details

To 2,2,2-trifluoroethanol (5.0 g, 50.0 mmol) and triethylamine (10.5 ml, 7.6 g, 75.0 mmol) in 25 ml of methylene chloride at -10° is added methanesulfonyl chloride (4.25 ml, 6.3 g, 55.0 mmol) over 20 min., maintaining the temperature at 0° to -10°. After addition is complete, the mixture is stirred at 0°-5° for 30 min. It is then poured into ice water and additional methylene chloride is added. The layers are separated, and the methylene chloride layer is washed with cold 10% HCl, with cold saturated sodium bicarbonate, with cold water until neutral, and with cold brine. The organic layer is dried over calcium sulfate with swirling and is filtered and the solvent is removed to give 2,2,2-trifluoroethyl methanesulfonate.
Quantity
5 g
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10.5 mL
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4.25 mL
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ice water
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Synthesis routes and methods III

Procedure details

To a mixture of 2,2,2-trifluoroethanol (5 g), triethylamine (14 ml) and ethyl acetate (120 ml) was added dropwise methanesulfonyl chloride (5.8 ml) with cooling it on ice, and stirred at this temperature for 1 hour. The reaction solution was filtered through a small amount of silica gel, followed by NH silica gel, which in turn was washed with ethyl acetate. The filtrate was concentrated under reduced pressure to yield the title compound (9.5 g).
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5 g
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14 mL
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120 mL
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5.8 mL
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Synthesis routes and methods IV

Procedure details

To 2,2,2-trifluoroethanol (5.0 g, 50.0 mmol) and triethylamine (10.5 ml, 7.6 g, 75.0 mmol) in 25 ml of ethylene chloride at -10° is added methanesulfonyl chloride (4.25 ml, 6.3 g, 55.0 mmol) over 20 min. maintaining the temperature at 0° to -10°. After addition is complete, the mixture is stirred at 0°-5° for 30 min. It is then poured into ice water and additional methylene chloride is added. The layers are separated, and the methylene chloride layer is washed with cold 10% HCl, with cold saturated sodium bicarbonate, with cold water until neutral, and with cold brine. The organic layer is dried over calcium sulfate with swirling and is filtered and the solvent is removed to give 2,2,2-trifluoroethyl methansulfonate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
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reactant
Reaction Step One
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4.25 mL
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reactant
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25 mL
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[Compound]
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ice water
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2,2,2-Trifluoroethyl methanesulfonate
2,2,2-Trifluoroethyl methanesulfonate
2,2,2-Trifluoroethyl methanesulfonate
2,2,2-Trifluoroethyl methanesulfonate
2,2,2-Trifluoroethyl methanesulfonate
2,2,2-Trifluoroethyl methanesulfonate

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